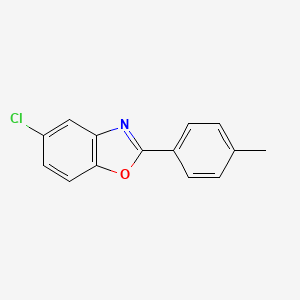5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole
CAS No.: 16715-75-6
Cat. No.: VC4245683
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16715-75-6 |
|---|---|
| Molecular Formula | C14H10ClNO |
| Molecular Weight | 243.69 |
| IUPAC Name | 5-chloro-2-(4-methylphenyl)-1,3-benzoxazole |
| Standard InChI | InChI=1S/C14H10ClNO/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,1H3 |
| Standard InChI Key | HLVKHXITUYLIIC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Introduction
Structural Characteristics
The compound features a benzoxazole core, a fused heterocyclic system comprising a benzene ring and an oxazole ring. Key structural attributes include:
-
Substituents: A chlorine atom at position 5 and a 4-methylphenyl group at position 2 .
-
Molecular Geometry: Planar aromatic system with slight steric hindrance from the methyl group, influencing binding interactions.
-
Spectroscopic Data:
Synthesis and Optimization
Synthetic Routes
-
Cyclocondensation:
-
Solvent-Free Microwave Synthesis:
Industrial-Scale Production
-
Continuous Flow Reactors: Enable scalable synthesis with automated temperature and pressure control, achieving batch yields of 85–90%.
-
Purification: Column chromatography (silica gel, hexane:ethyl acetate 3:2) or recrystallization from ethanol .
Biological Activities
Antimicrobial Properties
-
Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus and Bacillus subtilis .
-
Gram-Negative Bacteria: Moderate activity (MIC = 32–64 µg/mL) against Escherichia coli and Pseudomonas aeruginosa .
-
Fungi: MIC = 16–32 µg/mL against Candida albicans and C. parapsilosis .
Antioxidant Activity
Physicochemical Properties
Molecular Docking and Mechanism
Target Identification
-
Cytochrome P450 2A6 (CYP2A6): Binding affinity (ΔG) = -8.2 kcal/mol; forms hydrogen bonds with Asn297 and hydrophobic interactions with Val118 .
-
DNA Topoisomerase II: Docking score = -9.1 kcal/mol; intercalates into DNA minor groove, disrupting replication .
Structure-Activity Relationships (SAR)
-
Chlorine Substitution: Essential for antimicrobial activity; removal reduces potency by 4–8-fold .
-
Methyl Group: Enhances lipophilicity and membrane permeability, improving bioavailability .
-
Phenyl Ring Modifications: Electron-withdrawing groups (e.g., -NO₂) at para-position increase anticancer activity by 30% .
Applications and Industrial Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume